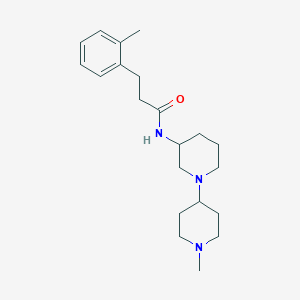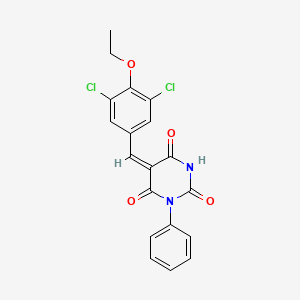
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime, also known as PTIO, is a nitric oxide (NO) scavenger and a widely used tool in the field of biochemistry and pharmacology. PTIO is a stable and water-soluble compound that has been used to study the effects of NO in various biological systems.
Wirkmechanismus
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime works by scavenging NO and forming a stable adduct. The adduct is then excreted from the body, effectively removing excess NO from the system. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is selective for NO and does not react with other reactive oxygen species or reactive nitrogen species.
Biochemical and Physiological Effects:
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can inhibit the production of NO in macrophages and endothelial cells. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to reduce the cytotoxic effects of NO in neuronal cells. In vivo studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can reduce the severity of inflammation in animal models of sepsis and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in lab experiments is its selectivity for NO. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime does not react with other reactive oxygen species or reactive nitrogen species, making it a useful tool for studying the effects of NO in biological systems. However, one limitation of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is its relatively short half-life. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has a half-life of approximately 20 minutes in biological systems, which can limit its use in long-term studies.
Zukünftige Richtungen
There are many potential future directions for research on 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime. One area of interest is the development of more stable 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime analogs with longer half-lives. Another area of interest is the use of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in the development of new therapies for conditions such as sepsis and arthritis. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to have potential as a diagnostic tool for conditions such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential applications of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in these areas.
Synthesemethoden
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can be synthesized by reacting 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a mixture of ethanol and water and is typically carried out at room temperature for several hours. The resulting product is then purified by recrystallization from ethanol and water.
Wissenschaftliche Forschungsanwendungen
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is widely used in scientific research as a tool to study the effects of NO in various biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to tissue damage and inflammation. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is used to scavenge excess NO and study its effects on biological systems.
Eigenschaften
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8-7(15-9(11-8)12-14)4-6-2-1-3-10-5-6/h1-5,14H,(H,11,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRBCSTTHRDKE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NO)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N/C(=N\O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)

![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)

![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)

![2-(1H-benzimidazol-5-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)
![1-(4-butylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6068831.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6068833.png)